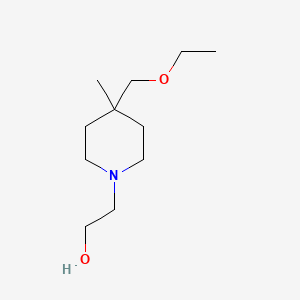
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol
Overview
Description
This usually involves identifying the compound’s molecular formula, molecular weight, and structure. It may also include information about the compound’s physical appearance.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Learning and Memory Improvement : Zhang Hong-ying (2012) investigated the effects of certain derivatives on learning and memory reconstruction dysfunction in mice, highlighting their potential in improving cognitive functions. These compounds reduced error frequency and prolonged latency in the darkness avoidance test, indicating their positive effects on memory and learning processes Zhang Hong-ying, 2012.
Stereochemistry Studies : K. D. Praliev et al. (1986) described the synthesis of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one and studied the stereochemistry of its phenylethynylation, providing insights into the molecular structures and physicochemical properties of such compounds Praliev et al., 1986.
Electrooptic Film Fabrication : A study by A. Facchetti et al. (2006) explored the use of dibranched, heterocyclic chromophores for electrooptic film fabrication, demonstrating the importance of molecular architecture and film growth methods on film microstructure and optical/electrooptic response. This application is significant in the development of advanced optical materials Facchetti et al., 2006.
Myelostimulatory Activity : Tynyshtyk K. Iskakova et al. (2014) synthesized derivatives with potential biological activities, including anesthetic and immunosuppressory effects. Their study highlighted the compounds' myelostimulatory activities, suggesting applications in pharmacology Iskakova et al., 2014.
Palladium-Catalyzed Synthesis : B. Gabriele et al. (2000) investigated a palladium-catalyzed synthesis method for certain derivatives, emphasizing their relevance in organic synthesis and potential industrial applications Gabriele et al., 2000.
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes information about safe handling and disposal.
Future Directions
This involves discussing potential future research directions. It could include potential applications, unanswered questions, or proposed experiments.
properties
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-14-10-11(2)4-6-12(7-5-11)8-9-13/h13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQRZKKUUDMNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



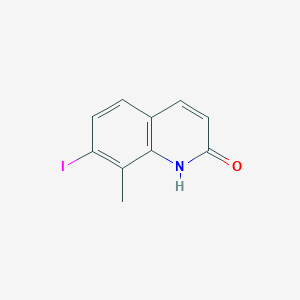
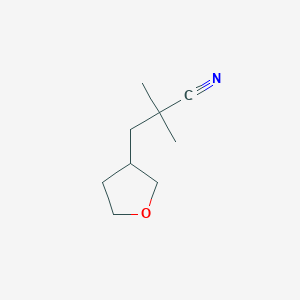



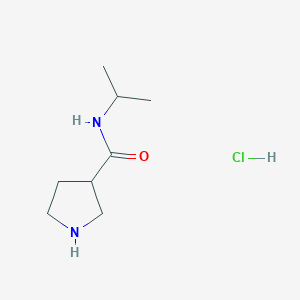
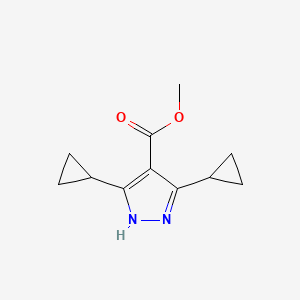
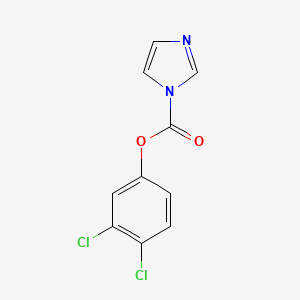
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)



![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)